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Introduction

C-C chemokine receptor 4 (CCR4) is a G-protein-coupled receptor that plays a pivotal role in
mediating the migration of various leukocyte subsets, particularly T helper 2 (Th2) cells,
regulatory T cells (Tregs), and Th17 cells.[1][2][3] Its cognate ligands are CCL17 (Thymus and
Activation Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC).
[1][4] The CCR4-CCL17/CCL22 axis is crucial in orchestrating immune responses in both
physiological and pathological conditions, including allergic inflammation, autoimmune
diseases, and cancer.[2][5] Animal models, particularly knockout mice, have been instrumental
in elucidating the complex in vivo functions of CCR4 and for the preclinical evaluation of
therapeutic agents targeting this receptor.[4]

These application notes provide an overview of the primary animal models used to study
CCR4, quantitative data derived from these models, and detailed protocols for key
experimental procedures.

Animal Models for CCR4 Research

The most widely used animal model is the CCR4 knockout (CCR4~/7) mouse. These mice are
viable, fertile, and exhibit no gross physical or behavioral abnormalities under standard housing
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conditions, making them a robust tool for in vivo studies.[6]

Table 1: Characteristics of CCR4 Knockout Mouse Models

Source | Strain

Feature Description . Reference
Information
Chemokine (C-C Cyagen:
Gene Name motif) receptor 4 C57BL/6NCya- [4]
(Ccrd) Ccr4eml/Cya
Conventional
] The Jackson
o knockout (entire
Modification ] ] Laboratory: B6;129P- [6]
coding region
) Ccrdtm1Pwr/J
disrupted)
C57BL/6NCya, C57BL/6 is a Thl-
Background Strains 129P2/OlaHsd, prone strain, while [4161[71
BALB/c BALB/c is Th2-prone.
No Ccr4 mRNA or
protein detected.
Resistant to LPS-
induced lethality.
Phenotype MGI:107824 [41[6]
Altered leukocyte
trafficking, particularly
of Th2, Th17, and
Treg cells.
Inflammation,
immunology,
Key Applications oncology, infectious N/A [81I9][10][11]

disease, transplant

rejection.

Applications and In Vivo Findings
Inflammatory and Autoimmune Diseases
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CCRA4 is a key mediator in several inflammatory conditions by directing pathogenic T cells to
tissues.

o Atopic Dermatitis: In mouse models, CCR4 deficiency or blockade with an antagonist
ameliorates allergic skin inflammation by reducing the recruitment of CCR4-expressing Th2
and Th17 cells.[7][12]

o Rheumatoid Arthritis (RA): In the collagen-induced arthritis (CIA) mouse model, CCR4-
deficient mice are highly resistant to disease induction. Pharmacological inhibition of CCR4
reduces the number of Th17 cells in arthritic joints and regional lymph nodes.[1]

 Inflammatory Bowel Disease (IBD): In an adoptive transfer model of colitis, CCR4-deficient
Treg cells fail to accumulate in mesenteric lymph nodes and cannot suppress the generation
of pathogenic T cells, demonstrating CCR4's critical role in Treg trafficking and function in the
gut.[8]

 Allergic Airway Inflammation: CCR4 is required for the efficient migration of antigen-specific
Th2 cells into the lung and airways following allergen challenge.[13] Neutralizing CCR4
ligands CCL17 or CCL22 reduces leukocyte recruitment to the lungs.[14]

Oncology

The CCR4-CCL22/CCL17 axis is implicated in tumor immune evasion by recruiting
immunosuppressive cells to the tumor microenvironment (TME).

e Pancreatic Cancer: In an orthotopic mouse model, genetic knockout of CCR4 reduces
tumor-associated macrophage (TAM) infiltration, slows tumor growth, and prolongs survival.

[9]

e Ovarian Cancer: Tumor-derived CCL22 recruits CCR4+ Tregs into the tumor, which
suppresses anti-tumor immunity and correlates with poor survival.[5]

e Renal Cell Carcinoma (RCC): An antagonistic anti-CCR4 antibody showed significant
antitumor activity in the RENCA mouse model, which was dependent on the presence of
CD4+ T cells.[15]
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e Adult T-cell Leukemia/Lymphoma (ATL): Tumor cells in a majority of ATL patients express
high levels of CCR4, making it a key therapeutic target.[5]

Table 2: Quantitative Data from In Vivo CCR4 Animal Studies
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Quantitative

Disease Model = Animal Model Key Finding Reference
Result
CDA45* cells per
Reduced overall 1x10° tumor
Pancreatic Orthotopic immune cells: 17,860 * ]
Cancer PDA6606 infiltration in 2462 (WT) vs.
CCR4~/~ tumors. 9341 + 1777
(CCR4/7)
~15-25% of
CCR4 is CD4*Foxp3+
] predominantly Tregs express
Atherosclerosis Apoe~/~ o [3]
expressed on CCR4 in wild-
Tregs. type or Apoe~/~
mice.
A majority of IL-4  62% (+ 8%) of
Allergic Adoptive producing Th2 IL-4 producing [13]
Inflammation Transfer cells express OTIl Th2 cells
CCRA4. express CCRA4.
Transwell
Forced CCR4 o
) migration of
expression
) ] CCR4* T cells
Hodgkin improves T-cell
Xenograft o towards TARC: [16]
Lymphoma migration to
) ~30-40% vs.
TARC-secreting
<5% for control T
tumors.
cells.
Significant
CCR4 increase in
expression CCR4* mRNA
Contact Oxazolone increases in and CCR4+ cells (171
Hypersensitivity Model draining lymph (majority CD4+ T

nodes after

sensitization.

cells) in
sensitized mice

VS. haive mice.

© 2025 BenchChem. All rights reserved.

5/14

Tech Support


https://www.mdpi.com/2227-9059/11/6/1517
https://elifesciences.org/articles/101830
https://pmc.ncbi.nlm.nih.gov/articles/PMC2782398/
https://ashpublications.org/blood/article/113/25/6392/25702/T-lymphocytes-coexpressing-CCR4-and-a-chimeric
https://pubmed.ncbi.nlm.nih.gov/18052724/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Signaling and Experimental Workflows
CCR4 Signaling Pathway

Upon binding its ligands, CCL17 or CCL22, CCR4 can signal through different pathways. While
traditionally viewed as a G-protein coupled receptor, some studies suggest that in certain
contexts, CCR4 may primarily signal through [3-arrestin recruitment to mediate chemotaxis,
with little to no G-protein activation.[18][19] This B-arrestin-dependent signaling involves the
activation of p38 MAPK and Rho-associated protein kinase (ROCK).[18]
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CCR4 signaling leading to cell migration.
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Experimental Workflow: Adoptive Transfer Model for IBD

This workflow details the study of Treg function in preventing colitis, a common application for
CCR4~/~ mice.
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Workflow for IBD adoptive transfer experiment.

Detailed Experimental Protocols

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/product/b12370871?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Protocol 1: In Vivo Cell Migration Assay (Adoptive
Transfer)

This protocol is adapted from studies tracking CCR4-dependent cell migration to inflammatory
sites.[8][13]

Objective: To assess the requirement of CCR4 for T cell trafficking to a site of inflammation in
Vivo.

Materials:

CCR4*/* (Wild-Type) and CCR4-/~ mice on the same genetic background (e.g., C57BL/6).
» Recipient mice (e.g., immunodeficient SCID or Ragl~/~ mice, or congenic Thyl.1* mice).

o Cell sorting antibodies (e.g., anti-CD4, anti-CD8, anti-CD62L).

¢ Cell labeling dye (e.g., CFSE) or fluorescent reporter mice (e.g., GFP).

» Sterile PBS, RPMI-1640 medium.

o Flow cytometer.

Procedure:

o Cell Isolation: Isolate splenocytes and lymph node cells from donor WT and CCR4~/~ mice.
e T Cell Enrichment & Labeling:

o Enrich for the desired T cell population (e.g., CD4* T cells) using magnetic bead
separation.

o (Optional) If not using reporter mice, label the enriched cells with a fluorescent dye like
CFSE according to the manufacturer's protocol. This allows for tracking of distinct
populations if co-injected.

o Adoptive Transfer:
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o Resuspend the labeled WT and CCR4-/~ cells in sterile PBS at a concentration of 2-10 x
107 cells/mL.

o Inject 1-5 x 106 cells in a volume of 100-200 pL intravenously (i.v.) into recipient mice.

 Induce Inflammation: At a specified time post-transfer (e.g., 24 hours), induce inflammation
in a target organ (e.g., allergic airway inflammation via intranasal allergen challenge, or
contact hypersensitivity via skin sensitization).

o Tissue Harvest and Analysis:
o After a defined period (e.g., 48-72 hours post-challenge), euthanize the mice.
o Harvest the target organ (e.g., lungs, skin) and draining lymph nodes.
o Prepare single-cell suspensions from the harvested tissues.

e Flow Cytometry:

o Stain the single-cell suspensions with antibodies against relevant cell surface markers
(e.g., CD4, CD3).

o Analyze the samples using a flow cytometer to quantify the number and percentage of
transferred WT (CFSE-high) and CCR4~/~ (CFSE-low or unlabeled) cells that have
migrated to the inflamed tissue.

Protocol 2: In Vitro Chemotaxis (Transwell) Assay

This assay validates the migratory response of cells to CCR4 ligands and is a crucial in vitro
complement to in vivo findings.[16][20][21]

Objective: To quantify the directed migration of a cell population towards a CCR4 ligand
gradient.

Materials:

o Transwell inserts with appropriate pore size (e.g., 5 um for lymphocytes).
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24-well tissue culture plate.

Recombinant murine CCL17 and CCL22.

Cells to be tested (e.qg., splenocytes, enriched T cells from WT and CCR4~/~ mice).

Assay medium (e.g., RPMI + 0.5% BSA).

Flow cytometer or cell counter.
Procedure:

o Cell Preparation: Prepare a single-cell suspension of the desired cells and resuspend them
in assay medium at 1-5 x 10° cells/mL.

e Assay Setup:

o Add 600 pL of assay medium containing various concentrations of CCL17 or CCL22 (e.g.,
0, 10, 100, 500 ng/mL) to the lower wells of the 24-well plate. Use medium alone as a
negative control.

o Place the Transwell inserts into the wells.

o Add 100 pL of the cell suspension (1-5 x 10° cells) to the upper chamber of each insert.
e Incubation: Incubate the plate at 37°C, 5% CO: for 2-4 hours.
e Quantification of Migration:

o Carefully remove the Transwell inserts.

o Collect the cells that have migrated to the lower chamber.

o Count the migrated cells using a cell counter or by flow cytometry (by adding a fixed
number of counting beads to each sample for accurate quantification).

o Data Analysis:
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o Calculate the percentage of migration: (Number of cells in the lower chamber / Total
number of cells added to the upper chamber) x 100.

o Plot the percentage of migration against the chemokine concentration. Compare the
response of WT cells to CCR4~/~ cells.

Protocol 3: Flow Cytometry for CCR4 Expression
Analysis

Objective: To identify and quantify cell populations expressing CCR4 on their surface.
Materials:

» Single-cell suspensions from tissues of interest (e.g., spleen, lymph nodes, tumor).
e FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).

e Fc block (e.g., anti-CD16/CD32 antibody).

e Fluorochrome-conjugated antibodies: anti-CCR4 (CD194), and antibodies for lineage
markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-FoxP3 for Tregs).

* |sotype control antibody for anti-CCRA4.

Flow cytometer.
Procedure:

o Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1 x
107 cells/mL in FACS buffer.

o Fc Receptor Blocking: Add 1 pL of Fc block to 100 pL of cell suspension (1 x 10° cells) and
incubate on ice for 10-15 minutes. This prevents non-specific antibody binding.

e Surface Staining:

o Add the primary antibody cocktail (e.g., anti-CD3, anti-CD4, anti-CCR4) at pre-titrated
optimal concentrations.
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o In a separate tube, prepare an isotype control using the CCR4 isotype antibody along with
the other markers.

o Incubate on ice for 30 minutes in the dark.

o Washing: Wash the cells twice by adding 1 mL of FACS buffer, centrifuging at 300 x g for 5
minutes, and discarding the supernatant.

o (Optional) Intracellular Staining (for Tregs):

o If staining for FoxP3, use a commercial fixation/permeabilization kit according to the
manufacturer's instructions.

o After permeabilization, add the anti-FoxP3 antibody and incubate for 30 minutes at room
temperature in the dark.

o Wash the cells as described in step 4.

o Data Acquisition: Resuspend the final cell pellet in 300-500 pL of FACS buffer and acquire
the data on a flow cytometer.

» Data Analysis:
o Gate on the cell population of interest (e.g., CD3*CD4* lymphocytes).

o Within this gate, analyze the expression of CCR4 compared to the isotype control to
determine the percentage of CCR4* cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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